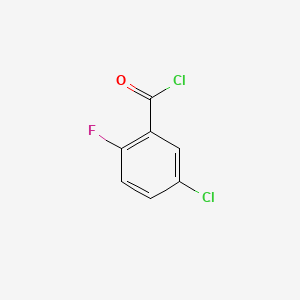

5-Chloro-2-fluorobenzoyl chloride

Description

Contextual Significance in Contemporary Organic Synthesis

5-Chloro-2-fluorobenzoyl chloride is a highly reactive acyl chloride that serves as a versatile precursor in the synthesis of a wide array of functional molecules. Its significance stems from the orchestrated influence of its chloro, fluoro, and acyl chloride functional groups. The acyl chloride group is a potent acylating agent, readily reacting with nucleophiles like amines and alcohols to form stable amide and ester linkages, respectively. This reactivity is fundamental to the construction of larger, more complex molecular architectures.

The presence and positioning of the halogen atoms on the phenyl ring are critical to the compound's utility. The electron-withdrawing nature of the chlorine and fluorine atoms enhances the electrophilicity of the carbonyl carbon, making the acyl chloride even more susceptible to nucleophilic attack. This heightened reactivity allows for efficient bond formation, often under mild conditions.

A notable application of this compound is in the development of advanced materials. The precursor, 5-chloro-2-fluorobenzoic acid, is converted to this compound using reagents like thionyl chloride. This activated form is then utilized in the synthesis of poly(phenylene ether)-based electrolyte membranes for proton exchange fuel cells. ossila.com In this process, the benzoyl chloride undergoes a Friedel-Crafts reaction, a cornerstone of organic synthesis, demonstrating its role in creating functional polymers.

Furthermore, the chloro and fluoro substituents provide strategic points for further molecular elaboration through various cross-coupling reactions, offering chemists a versatile platform for creating diverse chemical libraries for drug discovery and materials science.

Research Landscape and Emerging Interest in Halogenated Benzoyl Chlorides

The field of medicinal chemistry has shown a sustained and growing interest in halogenated compounds, and halogenated benzoyl chlorides are no exception. The incorporation of halogens into drug candidates is a well-established strategy to modulate their pharmacokinetic and pharmacodynamic properties. Halogens can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.

The research landscape indicates a particular focus on di- and tri-substituted benzoyl chlorides for the synthesis of novel therapeutic agents. For instance, the related compound 2,4-dichloro-5-fluorobenzoyl chloride is a key intermediate in the synthesis of fluoroquinolone antibiotics. google.com The precursor to the title compound, 5-chloro-2-fluorobenzoic acid, is instrumental in the molecular design of pyrimidine-based Aurora kinase inhibitors, which are being investigated as potential cancer therapeutics. ossila.com In these inhibitors, the chloride substituent has been shown to enhance binding affinity to the target protein. ossila.com

The reactivity of substituted benzoyl chlorides is a subject of detailed study, as the nature and position of the substituents profoundly impact their reaction rates. The electron-withdrawing or electron-donating effects of these substituents alter the electrophilicity of the carbonyl carbon, thereby influencing the kinetics of nucleophilic substitution reactions. This predictable modulation of reactivity makes halogenated benzoyl chlorides valuable tools for synthetic chemists aiming to fine-tune reaction pathways and optimize yields. The ongoing exploration of these structure-reactivity relationships continues to expand the synthetic utility of this class of compounds.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 394-29-6 | sigmaaldrich.com |

| Molecular Formula | C₇H₃Cl₂FO | sigmaaldrich.com |

| Molecular Weight | 193.00 g/mol | sigmaaldrich.com |

| Boiling Point | 217-218 °C | sigmaaldrich.com |

| Density | 1.459 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.5545 | sigmaaldrich.com |

Table 2: Comparative Reactivity of Substituted Benzoyl Chlorides

This table illustrates the effect of para-substituents on the rate of reaction of benzoyl chlorides with methanol (B129727), highlighting the influence of electron-donating and electron-withdrawing groups on reactivity.

| Substituent (para-) | Relative Rate Constant | Electronic Effect |

| -OCH₃ | Slower | Electron-donating |

| -CH₃ | Slow | Electron-donating |

| -H | Baseline | Neutral |

| -Cl | Fast | Electron-withdrawing |

| -NO₂ | Faster | Strongly electron-withdrawing |

This table is a generalized representation based on established principles of organic chemistry, illustrating the expected trend in reactivity.

Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGAATKTEAKOCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378586 | |

| Record name | 5-Chloro-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-29-6 | |

| Record name | 5-Chloro-2-fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-fluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2 Fluorobenzoyl Chloride

Classical Routes and Historical Perspectives in Acyl Chloride Synthesis

Historically, the preparation of acyl chlorides has involved several key reagents. Phosphorus(V) chloride (PCl₅), a solid, reacts with carboxylic acids to produce the acyl chloride, hydrogen chloride gas, and phosphorus oxychloride. chemguide.co.uk Another common method utilizes phosphorus(III) chloride (PCl₃), a liquid, which reacts with carboxylic acids to yield the acyl chloride and phosphorous acid. chemguide.co.uklibretexts.org

Perhaps the most widely used classical reagent is thionyl chloride (SOCl₂). chemguide.co.ukwikipedia.orgorganicchemistrytutor.com This liquid reagent reacts with carboxylic acids to form the desired acyl chloride, with the convenient byproducts of sulfur dioxide and hydrogen chloride gases, which are easily removed from the reaction mixture. chemguide.co.uk These methods, while effective, often require careful handling of corrosive and moisture-sensitive reagents.

Contemporary Synthetic Strategies for 5-Chloro-2-fluorobenzoyl chloride

Modern synthetic approaches for this compound often focus on efficiency, selectivity, and milder reaction conditions. These strategies primarily involve the transformation of a corresponding benzoic acid precursor and the application of various catalytic systems.

The most direct and common precursor for the synthesis of this compound is 5-Chloro-2-fluorobenzoic acid. ossila.comchemsrc.comsigmaaldrich.com The conversion is typically achieved by reacting the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently employed reagent for this transformation, often in an inert solvent like benzene (B151609). ossila.comprepchem.com For instance, a mixture of 5-chloro-2-fluorobenzoic acid and thionyl chloride can be refluxed to yield the corresponding acyl chloride. ossila.comprepchem.com

Another effective reagent for this conversion is oxalyl chloride, which is known for being a milder and more selective reagent compared to thionyl chloride, although it is more expensive. wikipedia.orghandwiki.org

A different synthetic route starts from 2,4-dichlorofluorobenzene. This compound can be reacted with carbon tetrachloride in the presence of a catalyst to form 2,4-dichloro-5-fluorotrichlorotoluene, which is then hydrolyzed to produce the acyl chloride. patsnap.comgoogle.com

Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates and selectivity.

Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) and ferric trichloride (FeCl₃) have been traditionally used in Friedel-Crafts acylation reactions. chemijournal.com In the context of synthesizing related compounds, a patent describes the use of AlCl₃ in the reaction of 2,4-dichlorofluorobenzene with carbon tetrachloride, followed by hydrolysis to obtain the corresponding benzoyl chloride. google.com However, the use of such catalysts can sometimes lead to byproducts and separation difficulties. google.com More contemporary approaches have explored the use of recyclable fluorous Lewis acid catalysts to reduce acidic waste. nih.gov

Solid super acid catalysts offer an environmentally friendlier alternative to liquid acid catalysts. sapub.org These catalysts, which have an acid strength greater than 100% sulfuric acid, can be used in various acid-catalyzed reactions, including acylation. sapub.org A patented method for the synthesis of a related compound, 2,4-dichloro-5-fluorobenzoyl chloride, utilizes a composite zeolite solid super acid catalyst in the reaction of 2,4-dichlorofluorobenzene with carbon tetrachloride. patsnap.comgoogle.com These solid catalysts can be more stable and environmentally benign. sapub.org

N,N-Dimethylformamide (DMF) is widely recognized as a versatile catalyst in the synthesis of acyl chlorides. wikipedia.orgwebsite-files.com It is particularly effective when used with oxalyl chloride. wikipedia.orghandwiki.orgyoutube.com The reaction proceeds through the formation of a Vilsmeier reagent, an iminium intermediate, which then reacts with the carboxylic acid. wikipedia.orghandwiki.org DMF can also catalyze reactions involving thionyl chloride. wikipedia.org The catalytic action of DMF and other bases like pyridine (B92270) involves nucleophilic catalysis, where the amine attacks the carbonyl group to form a highly reactive quaternary acylammonium salt. wikipedia.orghandwiki.org

Chlorodenitration Processes for Fluorinated Aromatic Compounds

Chlorodenitration, the substitution of a nitro group (–NO₂) with a chlorine atom, represents a significant pathway for synthesizing halogenated aromatic compounds. This transformation is particularly relevant for producing fluorinated aryl chlorides from corresponding nitro-aromatic precursors.

One of the primary methods to achieve chlorodenitration is through the Sandmeyer reaction. nih.gov This well-established process involves the diazotization of an aromatic amine (which can be readily prepared by the reduction of the corresponding nitro compound), followed by the copper(I) chloride-catalyzed decomposition of the resulting diazonium salt. nih.gov The reaction proceeds via a single electron transfer mechanism and is highly effective for introducing chlorine at a specific position on the aromatic ring. researchgate.net

For fluorinated aromatic compounds, the stability of the diazonium intermediate is a key factor. The process involves:

Reduction of the Nitro Group: The precursor, a fluorinated nitro-aromatic compound, is first reduced to the corresponding aniline (B41778).

Diazotization: The resulting fluoro-aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt.

Copper-Catalyzed Chlorination: The diazonium salt is then introduced to a solution of copper(I) chloride, which catalyzes the release of nitrogen gas and the substitution of the diazonium group with a chloride atom.

Recent advancements have focused on optimizing this reaction, including the development of one-pot procedures that combine diazotization and the subsequent substitution reaction. organic-chemistry.org These methods are applicable to a wide range of substrates, including those with halo-substituents. organic-chemistry.org Furthermore, vapor-phase chlorodenitration processes have been explored, where a nitro-aromatic compound is reacted with chlorine gas at elevated temperatures, offering a different approach to this transformation. google.com

Solvent-Free Synthesis Techniques and Process Intensification

Modern chemical manufacturing places a strong emphasis on green chemistry, driving the development of solvent-free synthesis and process intensification (PI) techniques. These approaches aim to reduce waste, energy consumption, and capital expenditure while enhancing safety. rccostello.com

Solvent-Free Synthesis: The direct synthesis of acyl chlorides from carboxylic acids often employs reagents like thionyl chloride or oxalyl chloride. pearson.comlibretexts.org While traditionally conducted in a solvent, research into solvent-free acylation is gaining traction. For instance, processes for producing N-acyl compounds have been developed that operate at high temperatures without the need for organic solvents or the use of an acid chloride intermediate, though this is for amide formation. google.com For benzoyl chloride synthesis, reacting benzoic acid directly with phosphorus pentachloride in a neat mixture has been described, where the reaction mass liquefies upon initiation. prepchem.com

Process Intensification (PI): PI involves using novel reactors and process designs to achieve dramatic improvements in manufacturing. Key PI strategies applicable to benzoyl chloride synthesis include:

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems, such as tubular or microreactors, offers superior heat and mass transfer. rccostello.comchemicalbook.com This allows for better temperature control, reduced reaction times, and improved safety, especially for exothermic reactions. A "Green chemistry" approach for synthesizing 2,4-dichloro-5-fluorobenzoyl chloride utilizes a tubular reactor, achieving a 99.1% yield on an industrial scale. chemicalbook.com

Alternative Energy Sources: The use of energy sources like ultraviolet (UV) light can catalyze reactions such as the photochlorination of toluene (B28343) to produce precursors for benzoyl chlorides. rccostello.com LED light sources have also been employed to initiate these chlorination reactions, reducing energy consumption. google.com

These intensified processes lead to smaller plant footprints, lower energy use, and enhanced environmental and safety profiles. rccostello.com

Optimization of Reaction Parameters in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing efficiency, selectivity, and yield while minimizing waste and cost. The following sections detail key parameters in the synthesis of the target compound and its analogues.

Temperature and Pressure Effects on Reaction Efficiency

Temperature and pressure are fundamental parameters that significantly influence reaction rates and product distribution.

Temperature: The synthesis of benzoyl chlorides involves several steps, each with an optimal temperature range. For example, the chlorination of an aromatic aldehyde to an acyl chloride can be conducted between -10 °C and 80 °C, with a preferred range of 0 °C to 50 °C. googleapis.com The subsequent hydrolysis of a trichloromethyl group to form the acid chloride is often performed at moderate temperatures, such as 20-40 °C. google.com In contrast, the conversion of a carboxylic acid to an acid chloride using bis(trichloromethyl) carbonate in a tubular reactor is carried out at a higher temperature of 110 °C. chemicalbook.com

Pressure: Many syntheses of benzoyl chlorides are effectively carried out under atmospheric pressure, simplifying reactor design. googleapis.com However, the final purification step almost invariably involves reduced pressure (vacuum) distillation to separate the high-boiling point acyl chloride from impurities and non-volatile components. google.comgoogle.com Pressures around 35 mmHg are typical for distilling compounds like 2,4-dichloro-5-fluorobenzoyl chloride. google.comchemicalbook.com

Table 1: Temperature and Pressure in Benzoyl Chloride Synthesis

| Reaction Step | Compound Type | Temperature (°C) | Pressure | Reference |

|---|---|---|---|---|

| Chlorination of Aldehyde | Aromatic Aldehyde | 0 - 50 | Atmospheric | googleapis.com |

| Hydrolysis | 2,4-dichloro-5-fluorotrichlorotoluene | 20 - 40 | Atmospheric | google.com |

| Acylation of Carboxylic Acid | 2,4-dichloro-5-fluorobenzoic acid | 110 | Atmospheric | chemicalbook.com |

| Purification (Distillation) | 2,4-dichloro-5-fluorobenzoyl chloride | 143 - 144 | 35 mmHg | google.com |

Catalyst Loading and Selectivity Control

Catalyst choice and loading are critical for directing the reaction towards the desired product and controlling selectivity.

Catalyst Systems: A variety of catalysts are employed in the synthesis of benzoyl chlorides. In routes starting from toluene derivatives, catalysts like iron trichloride, aluminum chloride, zinc chloride, or titanium tetrachloride are used for the conversion of a benzotrichloride (B165768) intermediate to the benzoyl chloride. google.com For syntheses involving Friedel-Crafts type reactions, solid acid catalysts such as composite zeolites are utilized to improve product yield and avoid the use of strong, corrosive acids. google.com

Catalyst Loading: The amount of catalyst must be carefully controlled. For the conversion of benzotrichloride and benzoic acid to benzoyl chloride, catalyst loading is typically in the range of 0.1% to 0.5% of the benzoic acid mass. google.com

Selectivity Control: In reactions like the chlorination of aromatic aldehydes, by-products such as benzal chlorides can form, which are difficult to separate due to similar boiling points. googleapis.com One strategy to enhance selectivity is to introduce an inert gas (e.g., nitrogen) into the reaction system. The inert gas helps to suppress the formation of these by-products, leading to a purer final product. googleapis.com

By-product Minimization Strategies

A key aspect of process optimization is the minimization of by-products to improve product quality, simplify purification, and reduce waste.

Alternative Routes: Traditional synthetic routes may generate significant quantities of by-products. For instance, a method for producing 2,4-dichloro-5-fluorobenzoyl chloride using AlCl₃ catalysis was reported to generate about 30% of an undesired dimer, complicating product separation. google.com Developing new routes that utilize different catalysts, such as composite zeolites, can circumvent the formation of such major by-products. google.com

Reaction Condition Control: As mentioned, the formation of impurities like benzal chlorides during the liquid-phase chlorination of aromatic aldehydes can be suppressed by controlling reaction conditions. Lowering the reaction temperature and diluting the reaction mixture with an inert gas are effective strategies. googleapis.com

Reagent Choice: The choice of chlorinating agent for converting the carboxylic acid to the acid chloride can influence the by-product profile. Using thionyl chloride (SOCl₂) is advantageous because the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. libretexts.orglibretexts.org

Yield Enhancement Protocols

The ultimate goal of synthesis optimization is to maximize the yield of the final, high-purity product.

Catalyst Optimization: The development of highly efficient catalysts is a primary driver of yield enhancement. The use of a composite zeolite solid super acid catalyst in the synthesis of 2,4-dichloro-5-fluorotrichlorotoluene, a precursor to the corresponding benzoyl chloride, allows for high yields and avoids harsh acidic conditions. google.com

Process Intensification: As discussed in section 2.2.4, the use of continuous flow reactors can significantly improve yields by providing superior control over reaction conditions. An industrial-scale synthesis of 2,4-dichloro-5-fluorobenzoyl chloride in a tubular reactor reported a total yield of 99.1%. chemicalbook.com

Efficient Reagents: The conversion of the corresponding carboxylic acid, 5-chloro-2-fluorobenzoic acid, to the target acyl chloride is a common final step. ossila.com Using highly effective chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ensures this conversion is efficient and high-yielding. pearson.comlibretexts.org

Advanced Purification: High-purity products are obtained through efficient purification methods. Modern techniques like divided wall distillation can improve separation efficiency, while reduced pressure distillation is essential for isolating the product without thermal decomposition. rccostello.comgoogle.com A preparation method for benzoyl chloride boasts a purity of 99.5% after refining. google.com

Table 2: Yield Data for Benzoyl Chloride Syntheses

| Product | Method | Yield | Reference |

|---|---|---|---|

| Benzoyl chloride | Benzoic acid + PCl₅ | 90% | prepchem.com |

| Benzoyl chloride | Sodium benzoate (B1203000) + Oxalyl chloride | 97% | prepchem.com |

| 2,4-dichloro-5-fluorobenzoyl chloride | Tubular Reactor (Industrial Scale) | 99.1% | chemicalbook.com |

| p-Toluoyl chloride | p-Tolualdehyde + Cl₂ (selectivity) | 81.4% | googleapis.com |

Green Chemistry Principles and Sustainable Synthesis of this compound

The conventional synthesis of this compound typically involves the reaction of 5-Chloro-2-fluorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). While effective, this method raises environmental and safety concerns due to the corrosive and toxic nature of thionyl chloride and the generation of hazardous byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. researchgate.netpatsnap.com Consequently, the application of green chemistry principles to this synthesis is paramount, aiming to reduce hazards, minimize waste, and improve energy efficiency.

Development of Environmentally Benign Reaction Conditions

A primary focus in the green synthesis of this compound is the replacement of hazardous reagents with more environmentally friendly alternatives and the optimization of reaction conditions to minimize energy consumption and waste.

One of the most promising green alternatives to thionyl chloride is oxalyl chloride ((COCl)₂). google.com The reaction of a carboxylic acid with oxalyl chloride produces the desired acyl chloride along with carbon monoxide (CO) and carbon dioxide (CO₂), which are gaseous byproducts that are generally less hazardous and easier to handle than those produced from thionyl chloride. google.com While often more expensive, the cleaner reaction profile of oxalyl chloride can sometimes offset the cost through simplified purification and waste disposal procedures. google.com

The use of solid acid catalysts presents another avenue for creating more environmentally benign conditions. For instance, in the synthesis of a related compound, 2,4-dichloro-5-fluorobenzoyl chloride, composite zeolite solid super acid catalysts have been employed to avoid the use of strong liquid acids like sulfuric acid. patsnap.com This approach simplifies catalyst recovery and reuse, reduces corrosive waste streams, and allows for milder reaction conditions. Similar strategies could be adapted for the synthesis of this compound.

The exploration of greener solvents is also a key aspect of sustainable synthesis. Traditional syntheses often utilize chlorinated solvents or other volatile organic compounds (VOCs). Research into related chemical processes has demonstrated the potential of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable resources and have a better environmental profile.

Furthermore, the development of flow chemistry processes offers significant advantages in terms of safety, efficiency, and scalability. Continuous flow reactors allow for precise control over reaction parameters such as temperature and reaction time, which can lead to higher yields and purities. This technology can also minimize the volume of hazardous materials present at any given time, thereby enhancing operational safety.

A comparison of chlorinating agents for the synthesis of acyl chlorides is presented in the table below:

| Chlorinating Agent | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) ** | SO₂, HCl | Inexpensive, volatile byproducts are easily removed | Corrosive, toxic, generates acidic gases |

| Oxalyl Chloride ((COCl)₂) ** | CO, CO₂, HCl | Cleaner reaction, gaseous byproducts | More expensive, toxic |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Effective for a wide range of carboxylic acids | Solid reagent, byproduct removal can be challenging |

| Phosphorus Trichloride (PCl₃) | H₃PO₃, HCl | Less reactive than PCl₅ | Stoichiometry requires careful control |

Waste Reduction and Pollutant Emission Mitigation

A holistic approach to sustainable synthesis extends beyond the reaction vessel to encompass the entire process, with a strong emphasis on waste reduction and the mitigation of pollutant emissions.

One of the primary sources of waste in the traditional synthesis of this compound is the chlorinating agent itself and the subsequent quenching and workup procedures. The use of catalytic systems, where a small amount of catalyst can facilitate the reaction, is a cornerstone of waste reduction. Immobilized catalysts, for example, can be easily separated from the reaction mixture and reused multiple times, significantly reducing catalyst waste and the need for downstream purification steps.

The capture and neutralization of gaseous byproducts are critical for mitigating pollutant emissions. In industrial settings, scrubbers are employed to treat off-gases like HCl and SO₂, converting them into less harmful substances. For instance, the hydrogen chloride generated can be absorbed in water to produce hydrochloric acid, a commercially valuable product, thus turning a waste stream into a resource.

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Fluorobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

5-Chloro-2-fluorobenzoyl chloride, as a derivative of carboxylic acid, readily undergoes nucleophilic acyl substitution reactions. This class of reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of a new acyl compound. The general mechanism is a two-step addition-elimination process. masterorganicchemistry.comlibretexts.orgyoutube.com The reactivity of the acyl chloride is enhanced by the inductive electron-withdrawing effects of the chlorine and fluorine atoms on the benzene (B151609) ring, which increases the electrophilicity of the carbonyl carbon. libretexts.org

Esterification Mechanisms with Alcoholic Nucleophiles

The reaction of this compound with alcohols (esterification) proceeds via a nucleophilic acyl substitution mechanism to form the corresponding esters. The lone pair of electrons on the oxygen atom of the alcohol attacks the carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk This initial attack forms a tetrahedral intermediate. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), which neutralizes the hydrogen chloride (HCl) gas evolved during the reaction, driving the equilibrium towards the product. mdpi.comfishersci.it

The mechanism involves:

Nucleophilic attack: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon. chemguide.co.ukyoutube.com

Formation of a tetrahedral intermediate: The pi bond of the carbonyl group breaks, and its electrons move to the oxygen atom, creating a negatively charged tetrahedral intermediate.

Elimination of the leaving group: The carbonyl group reforms by the return of the electron pair from the oxygen, and the chloride ion is expelled as the leaving group. libretexts.orgyoutube.com

Deprotonation: The base present in the reaction mixture removes the proton from the oxonium ion, yielding the final ester product and the protonated base. libretexts.org

A study detailing the synthesis of (5-chloroquinolin-8-yl)-2-fluorobenzoate from 2-fluorobenzoyl chloride (a closely related compound) and 5-chloro-8-hydroxyquinoline (B194070) illustrates this process, using triethylamine as the base in dichloromethane (B109758). mdpi.com Although the specific substrate is different, the underlying mechanism is directly applicable to this compound. The reaction is often exothermic and proceeds readily. chemguide.co.ukyoutube.com

Amide Formation Pathways with Amine Nucleophiles

The formation of amides from this compound and amines is a highly efficient and common reaction, following the nucleophilic acyl substitution pathway. Amines are generally more nucleophilic than alcohols, and the reaction is often rapid. The reaction involves the amine's nitrogen atom attacking the carbonyl carbon. fishersci.ithud.ac.uk

The general pathway is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the carbonyl carbon.

Tetrahedral Intermediate Formation: A zwitterionic tetrahedral intermediate is formed.

Proton Transfer: A proton is typically transferred from the nitrogen to the oxygen, often facilitated by another amine molecule or a non-nucleophilic base.

Elimination: The carbonyl double bond reforms, and the chloride ion is eliminated.

Deprotonation: The resulting protonated amide is deprotonated by a base (often a second equivalent of the amine nucleophile or an added base like triethylamine) to give the neutral amide product and an ammonium (B1175870) salt. hud.ac.uk

Research has shown that reactions of various acid chlorides, including substituted benzoyl chlorides, with primary amines in the presence of a base like triethylamine proceed smoothly to yield the desired amides in good yields. hud.ac.ukrsc.org For instance, the reaction of 2-fluorobenzoyl chloride with aniline (B41778) and benzylamine (B48309) in the presence of triethylamine gives the corresponding amides in yields of 70-76%. rsc.org This methodology is directly applicable to this compound. The use of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has also been shown to be effective for the amidation of chloroacetyl chloride, suggesting its potential utility in reactions with this compound as well. sphinxsai.com

| Amine Reactant | Base | Solvent | Product Yield (%) | Reference |

| Aniline | Triethylamine | Cyrene™ | 70-73% | rsc.org |

| Benzylamine | Triethylamine | Cyrene™ | >70% | hud.ac.uk |

| Pyrrolidine | Triethylamine | Cyrene™ | 91% | hud.ac.uk |

| Substituted Anilines | DBU | THF | 75-95% | sphinxsai.com |

| Table 1: Representative yields for amide formation reactions with related acyl chlorides under various conditions. Yields are indicative and may vary for this compound. |

Reactions with Other Heteroatom-Centered Nucleophiles

Besides oxygen and nitrogen nucleophiles, this compound can react with other heteroatom-centered nucleophiles, such as those based on sulfur. Thiols (R-SH) can react with acyl chlorides to form thioesters (R-CO-SR'). The mechanism is analogous to esterification, with the sulfur atom of the thiol acting as the nucleophile.

In a broader context, research on 2-(chloroseleno)benzoyl chloride, which contains two different reactive sites (an acyl chloride and a chloroseleno group), provides insight into the reactivity with various nucleophiles. researchgate.net When reacted with aminothiols, the primary amino group was found to be most reactive. However, thiol groups are also effective nucleophiles for the acyl chloride function, leading to acylation depending on the reaction conditions. researchgate.net This suggests that this compound would readily react with sulfur nucleophiles to form thioesters.

Hydrolysis Mechanisms and Stability Studies of the Acyl Chloride Moiety

Acyl chlorides are highly reactive towards water and undergo rapid hydrolysis to form the corresponding carboxylic acid, in this case, 5-chloro-2-fluorobenzoic acid. nih.govossila.com This reaction is a specific case of nucleophilic acyl substitution where water is the nucleophile. The acyl chloride is generally sensitive to moisture and must be handled under anhydrous conditions to prevent decomposition. chemicalbook.com

The mechanism of hydrolysis mirrors that of esterification:

Nucleophilic attack: A water molecule attacks the carbonyl carbon.

Tetrahedral intermediate: A tetrahedral intermediate is formed.

Elimination: The chloride ion is expelled, and the carbonyl group is reformed.

Deprotonation: A second water molecule acts as a base, removing a proton from the intermediate to yield the carboxylic acid and a hydronium ion.

The reaction is typically vigorous and produces corrosive hydrogen chloride gas. youtube.com The stability of this compound is therefore low in the presence of water or humid air. Industrial processes involving the hydrolysis of related compounds, such as 2-chlorobenzal chloride, are often carried out in specialized reactors to manage the reaction's exothermicity and by-products. mdpi.com

Reaction Kinetics and Catalytic Mechanisms Involving this compound

The rate of nucleophilic acyl substitution reactions involving this compound is influenced by several factors, including the nucleophilicity of the attacking species, the solvent, and the presence of catalysts. hud.ac.uk Generally, the addition of the nucleophile to the carbonyl carbon is the rate-limiting step of the reaction. libretexts.org

Role of Solvent Systems in Reaction Pathways

In Friedel-Crafts acylation reactions, a common application for acyl chlorides like this compound, the solvent can affect the reactivity of the Lewis acid catalyst and the stability of the intermediates. For instance, in the acylation of aromatic compounds, the polarity of the solvent can dictate the regioselectivity of the reaction. Non-polar solvents, such as carbon disulfide or dichloromethane, often favor the formation of the kinetically controlled product. Conversely, polar solvents like nitrobenzene (B124822) can promote the formation of the thermodynamically more stable isomer by facilitating the dissociation of the intermediate complex. A patent describing the synthesis of 5-bromo-2-chloro-4'-ethoxy benzophenone (B1666685) from 5-bromo-2-chlorobenzoyl chloride and phenetole (B1680304) illustrates the use of dichloromethane as a solvent for the Friedel-Crafts acylation step. google.com In some cases, reactions can be performed under solvent-free conditions, which can offer environmental and economic advantages.

The table below summarizes the general influence of different solvent systems on Friedel-Crafts acylation reactions, which is applicable to reactions with this compound.

| Solvent System | Polarity | General Effect on Friedel-Crafts Acylation |

| Dichloromethane | Polar Aprotic | Commonly used, good solvent for reactants and Lewis acids. |

| Carbon Disulfide | Non-polar | Often favors kinetic product formation. |

| Nitrobenzene | Polar Aprotic | Can favor thermodynamic product formation due to better solvation of intermediates. |

| Solvent-Free | N/A | Environmentally friendly, may require higher temperatures. |

Derivatization Pathways and Advanced Functional Group Transformations

This compound is a versatile building block for the synthesis of a wide range of more complex molecules due to the high reactivity of the acyl chloride functional group. This group is an excellent electrophile and readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

One of the primary derivatization pathways is the Friedel-Crafts acylation , which leads to the formation of substituted benzophenones. For example, 5-Chloro-2-fluorobenzoic acid can be converted to its acyl chloride, which is then reacted with anisole (B1667542) in a Friedel-Crafts reaction to form a poly(phenylene ether)-based electrolyte membrane. ossila.com The synthesis of various benzophenone derivatives, such as (2-amino-5-chlorophenyl)(phenyl)methanone and 5-chloro-2-((2,2,2-trifluoroethyl)amino)benzophenone, highlights the utility of substituted benzoyl chlorides in preparing complex molecular architectures. ontosight.aiwikipedia.orgpatsnap.com The general scheme for the Friedel-Crafts acylation of an aromatic compound with this compound is shown below:

Figure 1: General scheme for Friedel-Crafts acylation using this compound.

Another significant derivatization pathway is the formation of amides through the reaction of this compound with primary or secondary amines. This reaction is typically rapid and proceeds with high yield. The resulting N-substituted-5-chloro-2-fluorobenzamides are of interest in medicinal chemistry. For instance, the synthesis of 2-amino-5-chlorobenzophenone, a precursor for benzodiazepines, can be achieved through the acylation of an aniline derivative with a related benzoyl chloride. wikipedia.org A general representation of the amidation reaction is as follows:

Figure 2: General scheme for the synthesis of N-substituted-5-chloro-2-fluorobenzamides.

The esterification of alcohols is another important functional group transformation. This compound reacts with alcohols, often in the presence of a base like pyridine to neutralize the HCl byproduct, to form the corresponding esters. These esters can serve as intermediates in the synthesis of more complex molecules or as final products with specific applications.

The following table provides a summary of key derivatization pathways for this compound.

| Reaction Type | Nucleophile | Product Class |

| Friedel-Crafts Acylation | Aromatic Compound (e.g., Anisole) | Substituted Benzophenones |

| Amidation | Primary or Secondary Amine | N-substituted Amides |

| Esterification | Alcohol | Esters |

Advanced Analytical Characterization of 5 Chloro 2 Fluorobenzoyl Chloride and Its Derivatives

Spectroscopic Elucidation Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 5-Chloro-2-fluorobenzoyl chloride.

NMR spectroscopy is an indispensable tool for the structural analysis of this compound.

¹H NMR: The proton NMR spectrum provides information on the aromatic protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chlorine, fluorine, and benzoyl chloride groups.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the benzoyl chloride group typically appears at a characteristic downfield shift. For instance, in a related compound, 2-chloro-N-phenylbenzamide, the carbonyl carbon (C=O) resonates at 164.8 ppm. rsc.org

¹⁹F NMR: Fluorine-19 NMR is particularly valuable for fluorinated compounds. It provides a distinct signal for the fluorine atom, and its chemical shift and coupling with neighboring protons can confirm its position on the aromatic ring. In a similar fluorinated compound, 6-fluoronicotinaldehyde, the ¹⁹F NMR spectrum shows a signal at -102.4 ppm. rsc.org

Table 1: Representative NMR Data for Substituted Benzoyl Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.2 | Multiplet | - |

| ¹³C (C=O) | ~160 - 170 | Singlet | - |

Note: Specific values for this compound require experimental determination.

FTIR spectroscopy is used to identify the functional groups present in this compound by analyzing the absorption of infrared radiation, which causes molecular vibrations. Key vibrational bands include:

C=O Stretch: A strong absorption band is expected in the region of 1750-1800 cm⁻¹, characteristic of the carbonyl group in an acyl chloride. rsc.org

C-Cl Stretch: The carbon-chlorine stretching vibration typically appears in the fingerprint region.

C-F Stretch: The carbon-fluorine bond will also exhibit a characteristic stretching vibration.

Aromatic C-H and C=C Stretches: These will be present in their expected regions, confirming the aromatic nature of the compound.

Vibrational analysis of related benzoyl derivatives provides a basis for interpreting the spectrum of this compound. researchgate.net

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound (C₇H₃Cl₂FO). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two chlorine atoms.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is ideal for separating this compound from impurities and then obtaining its mass spectrum for identification. rsc.orgnih.gov The retention time in the GC provides an additional parameter for identification. GC-MS methods are widely used for the analysis of various organic compounds, including herbicides and volatile organic compounds in water. nih.govpollutionsolutions-online.com Derivatization techniques are sometimes employed to improve the chromatographic behavior and sensitivity of analytes. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₇H₃Cl₂FO |

| Exact Mass | 191.9545 |

Data obtained from chemical property databases. chemsrc.com

Microwave spectroscopy can provide precise information about the rotational constants of a molecule in the gas phase, which in turn allows for the determination of its three-dimensional structure and conformational preferences. Studies on related molecules like benzoyl chloride and its derivatives have used microwave spectroscopy to investigate their planar and non-planar conformations. researchgate.netfurman.edu The analysis of the microwave spectrum of 5-chloro-2-fluorophenol, a structurally similar compound, allowed for the determination of its rotational and distortion constants, providing insight into its shape and how it interacts with other compounds. furman.edu Theoretical calculations are often used in conjunction with experimental microwave data to refine the conformational analysis. cdnsciencepub.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and derivatives.

Gas Chromatography (GC): GC with a flame ionization detector (FID) or a thermal conductivity detector (TCD) is a standard method for purity assessment of volatile and thermally stable compounds like acyl chlorides. americanpharmaceuticalreview.com The area of the peak corresponding to this compound relative to the total area of all peaks gives an indication of its purity. The use of ultrafast temperature programming in GC can significantly speed up analysis times. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. For reactive species like acyl chlorides, normal-phase HPLC (NP-HPLC) or supercritical fluid chromatography (SFC) may be preferred to avoid degradation that can occur in the aqueous mobile phases used in reversed-phase HPLC (RP-HPLC). americanpharmaceuticalreview.com However, RP-HPLC methods can be developed with careful selection of columns and mobile phases. sielc.com HPLC is also widely used for the analysis of related compounds and their impurities. researchgate.net The development of stability-indicating analytical methods using liquid chromatography is crucial in the pharmaceutical industry. chromatographyonline.com

Two-Dimensional Liquid Chromatography (2D-LC): For complex mixtures or to ensure the highest level of purity assessment, 2D-LC can be employed. This technique provides enhanced separation power by using two different chromatographic systems. chromatographyonline.com

Table 3: Chromatographic Methods for Analysis

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detector | Application |

|---|---|---|---|---|

| GC | DB-624 | Helium | FID, MS | Purity, Impurity profiling |

| HPLC (RP) | C18 | Acetonitrile (B52724)/Water with acid | UV, DAD, MS | Purity, Separation of derivatives |

The validation of these chromatographic methods according to established guidelines ensures their accuracy, precision, and reliability for the intended analytical purpose. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile derivatives of this compound. It is widely used for purity assessment, quantification, and stability studies. Given the reactivity of the acyl chloride functional group, direct analysis by the common reversed-phase HPLC (RP-HPLC) with protic solvents like water or methanol (B129727) is challenging due to rapid hydrolysis or esterification.

For the analysis of the acyl chloride itself, normal-phase chromatography using aprotic mobile phases is a suitable approach, allowing for the separation of the starting material from its corresponding carboxylic acid hydrolysis product. americanpharmaceuticalreview.com However, for its more stable derivatives, such as amides or esters, RP-HPLC is the method of choice.

A common strategy involves derivatization. The acyl chloride can be intentionally reacted with a nucleophile (e.g., an alcohol or an amine) to form a stable ester or amide, which can then be easily analyzed. americanpharmaceuticalreview.com For instance, reaction monitoring can be performed using RP-HPLC to track the disappearance of a starting material and the appearance of the derivatized product.

Table 1: Illustrative HPLC Conditions for Monitoring a Reaction Product

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Temperature | Room Temperature |

This table represents typical starting conditions for the analysis of an aromatic derivative, based on methodologies used for similar compounds. researchgate.net

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is an essential technique for the analysis of volatile compounds and is particularly useful for assessing the purity of volatile starting materials, intermediates, and final products that are thermally stable. While this compound is reactive, its purity can be assessed by GC, as is common for similar acyl halides. vwr.com

Often, GC analysis is performed on more stable, volatile derivatives. For example, the reaction of this compound with a simple alcohol like methanol would produce methyl 5-chloro-2-fluorobenzoate. This resulting ester is significantly more stable and volatile, making it an ideal candidate for GC analysis to determine the reaction's yield or the purity of the product. The technique can effectively separate the ester from unreacted starting materials and by-products.

Table 2: Typical GC Parameters for Analysis of a Volatile Ester Derivative

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 250 °C |

These parameters are illustrative and would be optimized for the specific boiling point and thermal stability of the target derivative.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable tool in synthetic chemistry for qualitatively monitoring the progress of a reaction. libretexts.orgyoutube.com Its application is straightforward: a small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the starting materials. rochester.edu As the reaction proceeds, the spot corresponding to the starting material (e.g., an amine being acylated by this compound) will diminish in intensity, while a new spot corresponding to the product (the amide derivative) will appear and intensify. libretexts.org

This method allows a chemist to quickly determine if a reaction is complete, has stalled, or has formed multiple products. researchgate.netyoutube.com The purity of a synthesized derivative can also be initially assessed by TLC; a pure compound should ideally present as a single spot. ajgreenchem.com

Table 3: Example of Reaction Monitoring by TLC

| Lane | Sample | Observation | Interpretation |

|---|---|---|---|

| 1 (Reference) | Starting Material (e.g., an aniline) | Single spot at Rf = 0.6 | Position of the reactant. |

| 2 (Co-spot) | Starting Material + Reaction Mixture | Two distinct spots at Rf = 0.6 and Rf = 0.3 | Confirms the identity of the reactant spot in the mixture. |

| 3 (Reaction) | Reaction Mixture after 2 hours | A major spot at Rf = 0.3 and a faint spot at Rf = 0.6 | The reaction is nearly complete, with product (Rf=0.3) being the major component and a small amount of reactant remaining. |

Rf (Retardation factor) values are dependent on the specific compounds and the solvent system used (e.g., ethyl acetate/hexane). This table illustrates the principle of TLC monitoring. libretexts.orgrochester.edu

Preparative Column Chromatography for Compound Isolation

Following a synthesis, the desired derivative of this compound often needs to be isolated from unreacted starting materials, reagents, or by-products. Preparative column chromatography is the standard method for this purification on a laboratory scale. ajgreenchem.com This technique operates on the same principles as TLC but on a much larger scale, using a glass column packed with a stationary phase like silica (B1680970) gel.

The crude reaction mixture is loaded onto the top of the column, and a solvent system (eluent), often determined by prior TLC analysis, is passed through the column. Components of the mixture separate based on their differential adsorption to the stationary phase, with less polar compounds typically eluting faster. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and evaporated to yield the isolated compound. For higher resolution purification, preparative HPLC is often employed. nih.gov

Table 4: Representative Preparative HPLC Conditions for Derivative Purification

| Parameter | Condition |

|---|---|

| Instrument | Preparative HPLC System |

| Column | C18, 250 mm x 10.0 mm, 5 µm |

| Mobile Phase | Isocratic elution with Methanol:Water (e.g., 70:30 v/v) |

| Flow Rate | 5.0 mL/min |

| Injection Volume | 1-5 mL of concentrated sample solution |

| Detection | UV at a relevant wavelength (e.g., 254 nm) |

These conditions are based on established methods for purifying organic compounds and demonstrate a typical setup for isolating a derivative. nih.gov

X-ray Crystallography and Solid-State Structural Determination

While the aforementioned chromatographic techniques are vital for assessing purity and monitoring reactions, X-ray crystallography provides the definitive, unambiguous proof of a molecule's three-dimensional structure. This technique is the gold standard for structural elucidation of crystalline derivatives.

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

To perform this analysis, a high-quality single crystal of a derivative, typically grown by slow evaporation of a solvent, is required. This crystal is mounted and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the precise position of each atom in the crystal lattice can be determined.

This analysis confirms the compound's constitution and configuration, providing exact bond lengths, bond angles, and torsion angles. For derivatives of this compound, this would definitively confirm the connectivity of the benzoyl moiety to the rest of the molecule and establish its stereochemistry. While specific data for a direct derivative is not publicly available, the table below illustrates typical data obtained from such an analysis for a related fluorinated benzamide (B126) structure.

Table 5: Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈ClFNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 5.9 Å, c = 21.2 Å, β = 95° |

| Volume | 1058 ų |

| Z (Molecules/unit cell) | 4 |

| Calculated Density | 1.55 g/cm³ |

This data is representative of what would be found in a crystallographic report for a small organic molecule.

Investigation of Supramolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The data from single-crystal X-ray diffraction also reveals how molecules are arranged in the solid state, providing insight into the non-covalent interactions that govern the crystal packing. For derivatives of this compound, which contain hydrogen bond donors/acceptors (e.g., in amides) and halogen atoms (Cl, F), these interactions are particularly significant.

Hydrogen Bonding: In amide derivatives, classical N-H···O=C hydrogen bonds are expected to be a primary organizing force, often linking molecules into chains or sheets.

Halogen Bonding: The chlorine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen on adjacent molecules (C-Cl···O or C-Cl···N).

Analysis of these interactions is crucial for understanding the physical properties of the solid material and for crystal engineering, where specific packing motifs are targeted to achieve desired properties.

Table 6: Example of Supramolecular Interaction Geometries

| Interaction Type | Donor-Acceptor | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|

| Hydrogen Bond | N-H···O | 2.95 | 170 |

| Halogen Bond | C-Cl···O | 3.10 | 165 |

| Weak Interaction | C-H···F | 3.25 | 155 |

These values represent typical geometries for such non-covalent interactions found in organic crystal structures.

Table 7: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-chlorobenzoyl chloride |

| o-Fluorobenzoyl Chloride |

| Acetonitrile |

| Water |

| Methanol |

| Methyl 5-chloro-2-fluorobenzoate |

| Ethyl acetate |

| Hexane |

| Aniline (B41778) |

| Pyridine (B92270) |

| Tetrahydrofuran |

| Pinostrobin |

Applications of 5 Chloro 2 Fluorobenzoyl Chloride in Fine Chemical Synthesis

Role as a Versatile Intermediate in Pharmaceutical Precursor Synthesis

5-Chloro-2-fluorobenzoyl chloride is a key intermediate in the synthesis of various pharmaceutical precursors, where its distinct chemical features contribute to the development of novel drug candidates with tailored properties.

Development of Fluorinated Drug Analogs with Modified Pharmacological Profiles

The incorporation of fluorine into drug molecules is a widely recognized strategy to enhance their pharmacological profiles, including metabolic stability, binding affinity, and bioavailability. nih.govnih.gov this compound serves as a precursor for the introduction of the 5-chloro-2-fluorophenyl moiety into drug candidates. This can lead to fluorinated analogs with altered and potentially improved therapeutic properties.

A notable application of a related compound, 2,4-dichloro-5-fluorobenzoyl chloride, is in the synthesis of fluoroquinolone intermediates. google.com Fluoroquinolones are a class of broad-spectrum antibiotics. The specific substitution pattern on the benzoyl chloride is crucial for the ultimate biological activity of the final antibiotic. While this example does not use the exact compound of interest, it highlights the strategy of using substituted benzoyl chlorides to create potent pharmaceutical agents. The presence and position of halogen atoms on the aromatic ring can significantly influence the drug's interaction with its biological target.

Precursors for Anticancer Agents (e.g., 5-Fluorouracil (B62378) Derivatives)

While extensive research has been conducted on the synthesis of 5-Fluorouracil (5-FU) derivatives and prodrugs to improve its therapeutic index, current literature does not provide direct evidence of this compound being utilized as a precursor in the synthesis of 5-FU derivatives. nih.gov The primary strategies for creating 5-FU prodrugs often involve modifications at the N1 and N3 positions of the uracil (B121893) ring with various promoieties to enhance properties like tumor selectivity and reduce toxicity.

It is important to note that other halogenated benzoyl chlorides have been used in the synthesis of various anticancer agents. For instance, the precursor 5-chloro-2-fluorobenzoic acid is used in the molecular design of pyrimidine-based Aurora kinase inhibitors, where the chloride substituent enhances binding affinity. mdpi.com

Synthesis of Cholinesterase Inhibitors and Related Bioactive Compounds

Cholinesterase inhibitors are a class of drugs used to treat neurodegenerative diseases like Alzheimer's. The synthesis of these inhibitors often involves the creation of complex heterocyclic structures designed to interact with the active site of the cholinesterase enzyme. While various synthetic strategies exist for these compounds, a direct application of this compound in the synthesis of cholinesterase inhibitors is not prominently documented in the reviewed scientific literature. arabjchem.orgnih.govdergipark.org.tr However, the synthesis of novel fluoroquinolone derivatives as potential cholinesterase inhibitors has been explored, which again points to the utility of fluorinated building blocks in this therapeutic area. arabjchem.org

Intermediate in Antimalarial Drug Research and Development

The development of new antimalarial drugs is a critical area of research due to the emergence of drug-resistant strains of the malaria parasite. The quinoline (B57606) scaffold is a key feature in many antimalarial drugs, and modifications to this structure are actively explored. nih.gov Research into ferrochloroquine analogues, which are ferrocenic counterparts to chloroquine, has shown that secondary amino derivatives can exhibit potent antimalarial activity. nih.gov

While direct synthesis of antimalarials using this compound is not explicitly detailed, related halogenated benzoyl chlorides have been used to synthesize fluorinated triazolopyrazine compounds with demonstrated antimalarial activity. beilstein-journals.org This suggests that the 5-chloro-2-fluorobenzoyl moiety could be a valuable component in the design of new antimalarial candidates, although specific examples are not currently available in the literature.

Agrochemical Intermediate Synthesis and Development

Beyond pharmaceuticals, this compound has potential applications in the agrochemical sector as an intermediate for the synthesis of crop protection agents.

Precursors for Fungicides and Crop Protection Agents

The synthesis of novel fungicides is crucial for managing plant diseases and ensuring food security. Many modern fungicides are complex molecules that often incorporate halogenated aromatic rings. While the direct use of this compound in the synthesis of commercial fungicides is not widely reported, the synthesis of N-(2,4,5-trichlorophenyl)-2-(2-chlorobenzoyloxy)-cyclohexylsulfonamide has demonstrated high fungicidal activity against Botrytis cinerea. mdpi.com This example, using a different chlorinated benzoyl chloride, illustrates the potential of this class of compounds in developing new and effective fungicides. The development of 2-aminobenzoxazole (B146116) derivatives has also yielded compounds with significant antifungal properties against various phytopathogenic fungi. nih.gov

The synthesis of various acyl chlorides, including 4-fluorobenzoyl chloride and 2-chlorobenzoyl chloride, as precursors for fungicidal N-acyloxycyclohexylsulfonamides further underscores the importance of such intermediates in agrochemical research. mdpi.com

Role in the Synthesis of Herbicides

This compound serves as a crucial precursor in the synthesis of various agrochemicals, particularly herbicides. The presence of the halogen atoms (chlorine and fluorine) on the aromatic ring is known to enhance the biological activity of many herbicidal compounds. The acyl chloride functional group provides a reactive site for the straightforward formation of amide or ester linkages, which are common structural motifs in a wide array of active herbicidal molecules.

The synthesis of herbicidal agents from this compound typically involves its reaction with various amines or alcohols. This nucleophilic acyl substitution reaction is a fundamental process in creating a diverse range of derivatives. For instance, the reaction with a substituted aniline (B41778) or a heterocyclic amine can lead to the formation of a benzamide (B126) structure. Many commercial herbicides are based on this chemical class, where the specific substituents on both the benzoyl and the amine moieties are fine-tuned to achieve desired selectivity and efficacy against specific weed species.

While specific, commercial herbicides directly synthesized from this compound are not extensively documented in publicly available literature, the utility of closely related structures provides strong evidence for its role. For example, 2-chlorobenzoyl chloride is a known intermediate in the preparation of substituted (((phenyl)amino)carbonyl) benzamides, which are used for insect control. parchem.com Similarly, other chlorinated and fluorinated benzoyl chlorides are foundational to the synthesis of various pesticides and plant growth regulators. Research in the agrochemical field often involves the creation of libraries of compounds with slight structural variations to identify new and more effective agents. The unique substitution pattern of this compound makes it a valuable candidate for such research and development programs aimed at discovering next-generation herbicides.

Table 1: Key Reactions in Herbicide Synthesis Intermediates

| Reactant A | Reactant B | Product Type | Potential Application |

| This compound | Substituted Aniline | N-Aryl Benzamide | Herbicide, Insecticide |

| This compound | Heterocyclic Amine | N-Heterocyclic Benzamide | Fungicide, Herbicide |

| This compound | Substituted Phenol (B47542) | Phenyl Benzoate (B1203000) | Plant Growth Regulator |

This table illustrates the general synthetic pathways where this compound is a key reactant.

Potential Applications in Materials Science and Advanced Polymers

The unique electronic and physical properties conferred by fluorine and chlorine atoms make this compound an attractive monomer for the synthesis of high-performance polymers. These polymers are sought after in industries requiring materials with exceptional thermal stability, chemical resistance, and specific electrical properties.

One of the most promising areas of application is in the creation of fluorinated poly(aryl ether ketones) (PAEKs) or similar aromatic polymers. The synthesis of these polymers can be achieved through a nucleophilic aromatic substitution reaction or a Friedel-Crafts acylation, where the acyl chloride group of this compound reacts with an activated aromatic ring of another monomer. The incorporation of fluorine into the polymer backbone can significantly enhance its properties. For instance, fluorinated polymers often exhibit lower dielectric constants and dielectric loss, making them ideal for use in high-frequency electronics and communication technologies. rsc.org

Research has shown that fluorinated poly(aryl ether)s can have excellent thermal stability, with decomposition temperatures often exceeding 500°C, along with high glass transition temperatures. rsc.org Furthermore, these materials typically display excellent hydrophobicity and low water absorption, which are critical for maintaining their electrical properties in various environments. rsc.org While research may not always specify this compound, the synthesis of fluorinated poly(aryl ether)s from various difluoride monomers is well-documented. rsc.org The principles of these syntheses are directly applicable to this compound, positioning it as a valuable component for creating next-generation advanced materials.

A related compound, 2,4-dichloro-5-fluorobenzoyl chloride, is noted as an important basic raw material for synthesizing high-performance polyaryl ketones. rsc.org This further underscores the potential of this compound as a monomer for similar classes of advanced polymers with applications in aerospace, automotive, and electronics industries due to their superior mechanical strength, thermal resistance, and chemical inertness.

Table 2: Potential Properties of Polymers Derived from this compound

| Polymer Class | Key Monomer Unit | Potential Properties | Potential Applications |

| Poly(aryl ether ketone) | 5-Chloro-2-fluorobenzoyl | High thermal stability, chemical resistance, low dielectric constant | Aerospace components, electronic insulators, medical implants |

| Fluorinated Polyamide | 5-Chloro-2-fluorobenzoyl | High strength, thermal stability, low friction | High-performance fibers, coatings, membranes |

This table outlines the prospective characteristics and uses of polymers synthesized using this compound.

Theoretical and Computational Chemistry Studies on 5 Chloro 2 Fluorobenzoyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in understanding the fundamental electronic structure and related properties of molecules.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used to predict the optimized geometry of molecules, including bond lengths, bond angles, and dihedral angles. For 5-Chloro-2-fluorobenzoyl chloride, DFT calculations would reveal the three-dimensional arrangement of its atoms, taking into account the electronic effects of the halogen substituents.

The presence of the fluorine atom at the ortho position and the chlorine atom at the meta position relative to the acyl chloride group influences the molecule's geometry. The electron-withdrawing nature of both halogens can affect the bond lengths within the benzene (B151609) ring and the carbonyl group. Furthermore, steric hindrance between the ortho-fluorine and the carbonyl group may lead to a non-planar arrangement, where the acyl chloride group is twisted out of the plane of the benzene ring. Studies on similar 2-halobenzoyl chlorides have shown that they can exist as stable non-planar conformers. sintef.no

A hypothetical optimized molecular geometry for this compound, as would be predicted by DFT calculations, is presented in the table below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O | 1.78 |

| C-Cl (acyl) | 1.79 |

| C-F | 1.35 |

| C-Cl (ring) | 1.74 |

| Bond Angles (°) ** | |

| O=C-C | 125 |

| Cl-C-C (acyl) | 115 |

| F-C-C | 118 |

| Cl-C-C (ring) | 120 |

| Dihedral Angles (°) ** | |

| O=C-C-C | 15 |

These are hypothetical values based on known structural data for similar compounds and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the electron-withdrawing fluorine and chlorine atoms are expected to lower the energy of both the HOMO and the LUMO. The highly electrophilic carbonyl carbon would be a primary site for nucleophilic attack, a reactivity pattern that can be rationalized by analyzing the distribution of the LUMO. The LUMO is expected to be localized significantly on the carbonyl carbon, making it susceptible to reaction with nucleophiles.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

These are hypothetical values based on general principles of FMO theory and are for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting how it will interact with other molecules. researchgate.net

In the MEP map of this compound, the most negative potential (typically colored red) would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This region would be attractive to electrophiles. Conversely, the most positive potential (typically colored blue) would be located around the carbonyl carbon, indicating its electrophilic character and susceptibility to nucleophilic attack. The hydrogen atoms of the benzene ring would also exhibit positive potential. The electronegative chlorine and fluorine atoms would influence the electrostatic potential distribution on the aromatic ring, creating a more complex pattern of electron density.

Vibrational frequency analysis, typically performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure.

For this compound, the most prominent vibrational frequency would be the C=O stretching mode of the carbonyl group, which is expected to appear at a high wavenumber in the IR spectrum. Other characteristic vibrations would include the stretching modes of the C-Cl (acyl chloride), C-F, and C-Cl (aromatic) bonds, as well as various bending and out-of-plane modes of the benzene ring. The positions of these bands would be influenced by the electronic effects of the halogen substituents.

Table 3: Hypothetical Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | 1780 - 1800 |

| C-Cl (acyl) Stretch | 850 - 900 |

| C-F Stretch | 1200 - 1250 |

| C-Cl (ring) Stretch | 1080 - 1120 |

| Aromatic C-H Stretch | 3050 - 3100 |

These are hypothetical values based on typical vibrational frequencies for the respective functional groups and are for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. soton.ac.uk This technique allows for the investigation of conformational changes and the stability of different molecular structures in various environments, such as in solution. nih.gov

For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility in a solvent. A key aspect to investigate would be the rotational barrier around the single bond connecting the carbonyl carbon to the benzene ring. The simulations could reveal the preferred dihedral angle and the relative stability of different conformers (e.g., planar vs. non-planar).

As suggested by studies on similar ortho-substituted benzoyl halides, steric repulsion between the ortho-fluorine atom and the carbonyl group could favor a non-planar conformation in solution. sintef.no MD simulations would allow for the exploration of the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as reagents or biological targets, in a solution-phase environment. The simulations could track the time evolution of the dihedral angle to determine the dynamic equilibrium between different conformational states.

Modeling Solvent Effects on Molecular Behavior and Reaction Pathways

The chemical behavior and reactivity of a molecule are significantly influenced by its surrounding environment, particularly the solvent. Computational chemistry provides powerful tools to model these solvent effects, offering a microscopic understanding of solute-solvent interactions. For this compound, a reactive acyl chloride, modeling solvent effects is crucial for predicting its stability and reaction pathways in various media.

Methodologies such as the Polarizable Continuum Model (PCM) are employed to simulate the bulk effect of a solvent by representing it as a continuous dielectric medium. nih.govresearchgate.netnih.gov This approach is computationally efficient and can provide valuable information on how the polarity of a solvent might stabilize or destabilize the molecule and its transition states during a reaction. For instance, in a study on acylphloroglucinols, the PCM model was used to investigate the characteristics of intramolecular hydrogen bonds in solvents of varying polarities like water, acetonitrile (B52724), and chloroform. nih.govresearchgate.net Such an approach applied to this compound could elucidate the influence of the solvent on the electrophilicity of the carbonyl carbon and the stability of the leaving group in nucleophilic acyl substitution reactions.